GW501516 - 317318-70-0

GW501516

Catalog Number: EVT-267276
CAS Number: 317318-70-0
Molecular Formula: C21H18F3NO3S2
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW501516 is a synthetic, selective PPARδ agonist initially developed by GlaxoSmithKline. [, ] PPARδ belongs to the nuclear receptor superfamily and plays a crucial role in regulating lipid and glucose metabolism. [, ] GW501516 exerts its effects by binding to and activating PPARδ, leading to changes in gene expression related to energy metabolism and various cellular processes. [, , , ]

Future Directions
  • Long-term safety and efficacy studies: Although initial studies have shown promise for GW501516 in treating various conditions, long-term safety and efficacy studies are needed to evaluate its potential for clinical use. [, ]
  • Investigation of PPARδ-independent effects: Emerging evidence suggests that GW501516 may also exert biological effects independent of PPARδ activation. Further research is needed to fully characterize these PPARδ-independent mechanisms. []
  • Development of novel PPARδ agonists: GW501516 serves as a valuable tool for understanding the biological roles of PPARδ. Continued research into PPARδ signaling pathways may lead to the development of novel and safer PPARδ agonists with improved therapeutic profiles. []
Source and Classification
  • Chemical Name: 2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid
  • Molecular Formula: C21H18F3NO3S2
  • Molecular Weight: 453.49 g/mol
  • Classification: PPARδ receptor agonist, synthetic organic compound .
Synthesis Analysis

Endurobol is synthesized using combinatorial chemistry and structure-based drug design techniques. The synthesis involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of thiazole derivatives, which are crucial for constructing the core structure of Endurobol.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions to form the thiazole ring and attach various functional groups.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

The specific conditions such as temperature, solvent choice, and reaction times are critical for optimizing yield and purity but are often proprietary information not disclosed in public literature .

Molecular Structure Analysis

Endurobol's molecular structure features a complex arrangement that includes:

  • A thiazole ring which contributes to its biological activity.
  • Multiple functional groups including a trifluoromethyl group that enhances lipophilicity.
  • A phenoxy acetic acid moiety which is essential for binding to the PPARδ receptor.

The structural formula can be represented as follows:

C21H18F3NO3S2\text{C}_{21}\text{H}_{18}\text{F}_{3}\text{N}\text{O}_{3}\text{S}_{2}

Key Structural Data

  • XLogP3: 5.9 (indicating high lipophilicity)
  • Topological Polar Surface Area: 113 Ų (suggesting moderate permeability)
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9 .
Chemical Reactions Analysis

Endurobol participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Binding to PPARδ: The primary reaction involves the binding of Endurobol to the PPARδ receptor, leading to conformational changes that activate downstream signaling pathways.
  2. Metabolic Pathways: Once bound, it influences fatty acid oxidation and glucose metabolism through gene expression modulation.
  3. Degradation Pathways: Endurobol undergoes metabolic transformations in the liver, leading to various metabolites that may retain some biological activity .
Mechanism of Action

Endurobol functions as a selective agonist for PPARδ, which plays a crucial role in regulating lipid metabolism and energy homeostasis:

  1. Activation of PPARδ: Upon binding, it recruits coactivators like PGC-1α, enhancing transcription of genes involved in fatty acid oxidation.
  2. Physiological Effects: This activation promotes mitochondrial biogenesis and shifts muscle fiber composition towards oxidative types, improving endurance capacity.
  3. Clinical Implications: While initially explored for metabolic diseases, its mechanism has led to interest in its potential use as an ergogenic aid in sports .
Physical and Chemical Properties Analysis

Endurobol exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; degradation products may form under extreme conditions.

Relevant Data

  • Boiling Point: Not specified but expected to be high due to molecular weight.
  • Melting Point: Not specified; requires empirical determination .
Applications

Despite its abandonment for clinical use due to safety concerns, Endurobol has been studied for various applications:

  1. Metabolic Disorders: Potential treatment for obesity and type 2 diabetes by enhancing fatty acid metabolism.
  2. Athletic Performance Enhancement: Investigated as a doping agent due to its ability to improve endurance through increased fat oxidation.
  3. Research Tool: Used in experimental settings to study PPARδ functions and metabolic pathways.
Historical Development and Pharmaceutical Trajectory of Endurobol

Origins in Collaborative Drug Discovery: Ligand Pharmaceuticals and GlaxoSmithKline Partnerships

The compound GW501516 (later marketed as Endurobol) emerged from a strategic research collaboration between Ligand Pharmaceuticals and GlaxoSmithKline (GSK) initiated in 1992. This partnership leveraged combinatorial chemistry and structure-based drug design to develop selective peroxisome proliferator-activated receptor delta (PPARδ) agonists [1] [9]. The joint team aimed to create a molecule that could modulate lipid metabolism, with lead optimization culminating in the identification of GW501516 in the late 1990s. Its discovery was formally published in the Proceedings of the National Academy of Sciences in 2001, detailing its high-affinity binding (Ki = 1 nM) and >1,000-fold selectivity for PPARδ over PPARα and PPARγ isoforms [1] [5].

Table 1: Key Milestones in Early Development of GW501516

YearDevelopment PhaseSignificant Event
1992DiscoveryLigand-GSK collaboration initiated
2000Phase I TrialsFirst human trials for hyperlipidemia (UK)
2001PublicationStructural/mechanistic paper in PNAS
2002Phase I/II TrialsDose-ranging studies initiated
2003LicensingLigand received $1M milestone payment from GSK

The intellectual property landscape reflected the compound’s commercial potential, with Ligand earning $1 million milestone payments in 2003 as GSK advanced clinical development [1]. Early patent applications emphasized its therapeutic applicability for dyslipidemia, obesity, and cardiovascular diseases through PPARδ-mediated pathways [3] [9].

Preclinical Development for Metabolic and Cardiovascular Therapeutics

Preclinical studies demonstrated GW501516’s efficacy in modulating lipid metabolism, glucose homeostasis, and vascular health. In rodent models, daily administration (0.3–3 mg/kg) significantly:

  • Increased high-density lipoprotein cholesterol (HDL-C) by 55–79%
  • Reduced very-low-density lipoprotein (VLDL) and triglycerides by 30–50%
  • Improved insulin sensitivity via skeletal muscle glucose uptake [1] [4] [9].

Mechanistically, GW501516 activated PPARδ-dependent transcription pathways, upregulating genes involved in fatty acid oxidation (e.g., CPT1A, PDK4) while suppressing hepatic gluconeogenesis [4] [9]. In obese rhesus monkeys, a dose-dependent improvement in dyslipidemia was observed at 0.1–3.0 mg/kg/day, with HDL-C elevations up to 79% and triglyceride reductions of 50% – effects achieved without body weight changes [4] [9]. These findings positioned it as a promising candidate for metabolic syndrome and atherosclerosis prevention.

Table 2: Metabolic Effects of GW501516 in Preclinical Models

Model SystemDose/DurationKey Metabolic OutcomesReference
Obese Rhesus Monkeys0.1–3.0 mg/kg/day, 4 weeks↑ HDL-C (79%), ↓ triglycerides (50%)Oliver et al., 2001
db/db Diabetic Mice4 mg/kg/day, 2 weeks↑ Insulin sensitivity, ↓ hepatic glucose outputLee et al., 2006
ApoE−/− Atherosclerotic Mice2 mg/kg/day, 8 weeks↓ Atherosclerotic lesion area (>30%)Barish et al., 2008

Notably, PPARδ activation induced fiber-type transformation in skeletal muscle, enhancing oxidative metabolism and endurance capacity in murine models [4]. However, human trials later revealed that lipid improvements occurred independent of weight loss or insulin resistance changes [7].

Termination of Clinical Trials: Carcinogenicity Findings in Rodent Models

In 2007, GSK abruptly terminated Phase II/III development following alarming results from long-term rodent carcinogenicity studies. Rats administered GW501516 at doses ≥3 mg/kg/day for 104 weeks exhibited dose-dependent tumorigenesis across multiple organs:

  • Liver: Hepatocellular adenomas/carcinomas
  • Stomach: Squamous cell carcinomas
  • Thyroid: Follicular cell adenomas
  • Reproductive organs: Uterine endometrial adenocarcinomas (females), testicular tumors (males) [1] [7] [9].

The U.S. National Toxicology Program confirmed widespread neoplasms in both rats and mice, with tumor incidence rising to 90–100% at doses >30 mg/kg/day [2] [8]. These findings triggered global regulatory actions:

  • Australia classified GW501516 as a Schedule 9 substance (prohibited) in 2018 [7]
  • The World Anti-Doping Agency (WADA) issued an unprecedented 2013 alert warning athletes of cancer risks [9]
  • Health Canada and other agencies banned its import/sale for human use [7] [9]

Though human trials (≤12 weeks) reported no significant adverse events [7], GSK determined that confirming human safety would require 70-year longitudinal studies – an impractical threshold. Consequently, the Investigational New Drug (IND) application was withdrawn in 2009, ending all clinical development [2] [9].

Properties

CAS Number

317318-70-0

Product Name

Endurobol

IUPAC Name

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid

Molecular Formula

C21H18F3NO3S2

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27)

InChI Key

YDBLKRPLXZNVNB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O

Solubility

DMSO: soluble20mg/mL, clear

Synonyms

GW501516; GW-501516; GW 501516; GW1516; GW 1516; GW-1516; GSK-516; GSK 516; GSK516; Endurobol.

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.